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Introduction

The introduction of a cyano group into organic molecules is a pivotal transformation in synthetic
chemistry, providing a versatile handle for accessing a wide array of functional groups such as
amines, carboxylic acids, and tetrazoles.[1][2] This functional group is a common feature in
numerous pharmaceuticals and agrochemicals.[1][3] Traditional methods for cyanation often
rely on harsh conditions or the use of highly toxic reagents.[4] In recent years, photoredox
catalysis has emerged as a powerful and mild alternative for the formation of C-CN bonds,
enabling the cyanation of a broad range of substrates, including arenes, alkyl halides, and
amines, often under ambient temperature and with high functional group tolerance.[1][5][6][7]
This document provides detailed application notes and experimental protocols for key
photoredox-catalyzed cyanation reactions.

l. Direct C-H Cyanation of Arenes via Organic
Photoredox Catalysis

This method allows for the direct conversion of C-H bonds in electron-rich arenes to C-CN
bonds using an organic acridinium photocatalyst. The reaction proceeds at room temperature
under an aerobic atmosphere, demonstrating broad functional group compatibility and
applicability to late-stage functionalization of complex molecules.[1][8] This approach has also
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been adapted for the incorporation of the positron emitter carbon-11 for applications in positron
emission tomography (PET).[9][10]

Reaction Mechanism

The proposed mechanism involves the photoexcitation of the acridinium catalyst, which then
oxidizes the arene substrate to a radical cation. Nucleophilic attack of cyanide onto the radical
cation is followed by oxidation to yield the benzonitrile product.[1]
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Caption: Proposed mechanism for direct arene C-H cyanation.
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Experimental Protocol

General Procedure for Direct C-H Cyanation of Arenes:[1]

To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the arene substrate (0.5
mmol, 1.0 equiv), and the acridinium photocatalyst (e.g., Mes-Acr-Ph* PFs~, 0.005 mmol,
0.01 equiv).

The vial is sealed with a cap containing a PTFE septum.

Acetonitrile (2.5 mL) and aqueous phosphate buffer (pH 9, 2.5 mL) are added via syringe.

Trimethylsilyl cyanide (TMSCN) (2.0 mmol, 4.0 equiv) is added via syringe.

The reaction mixture is stirred vigorously and irradiated with a blue LED lamp (455 nm) at
room temperature for 24-72 hours.

Upon completion, the reaction is quenched with saturated aqueous NaHCOs and extracted
with ethyl acetate. The combined organic layers are dried over Naz2SOu4, filtered, and
concentrated under reduced pressure.

The crude product is purified by flash column chromatography.

Substrate Scope and Yields
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Entry Substrate Product Yield (%)
1,3,5- 2,4,6-
1 : : Lo 95
Trimethoxybenzene Trimethoxybenzonitrile
] N 4-Cyano-N,N-
2 N,N-Dimethylaniline ) N 85
dimethylaniline
1,3- 2,4-
3 : : ", 69
Dimethoxybenzene Dimethoxybenzonitrile
4 Anisole 4-Methoxybenzonitrile 55
. Naproxen methyl Cyanated Naproxen =
ester methyl ester
6 Gemfibrozil methyl Cyanated Gemfibrozil 65
ester methyl ester

Table adapted from data presented in McManus J. B. & Nicewicz D. A., J. Am. Chem. Soc.
2017, 139, 2880—2883.[1][8]

Il. Photoredox-Catalyzed Ca-H Cyanation of
Aliphatic Amines

This protocol describes the cyanation of Ca—H bonds in unactivated secondary and tertiary
aliphatic amines to produce valuable a-aminonitriles. The reaction utilizes an iridium-based
photocatalyst, sodium cyanide as an inexpensive cyanide source, and air as the terminal
oxidant.[6]

Reaction Mechanism

The reaction is proposed to proceed via single-electron oxidation of the amine to an aminyl
radical cation by the excited photocatalyst. Deprotonation forms an a-amino radical, which is
then trapped by cyanide. The resulting radical anion is oxidized to form the a-aminonitrile
product.
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Caption: Proposed mechanism for Co—H cyanation of amines.
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Experimental Protocol

General Procedure for Ca—H Cyanation of Aliphatic Amines:[6]

e In a4 mL vial, combine the amine substrate (0.27 mmol, 1.0 equiv), NaCN (0.41 mmol, 1.5
equiv), and [Ir(dF(CF3)ppy)z(dtbpy)]PFe (0.0027 mmol, 0.01 equiv).

e Add anhydrous acetonitrile (3 mL).

e The vial is sealed and the reaction mixture is stirred under an air atmosphere.

e Irradiate with a 72 W blue LED lamp for 24 hours at room temperature.

 After the reaction, the mixture is diluted with water and extracted with dichloromethane.
e The combined organic layers are dried over MgSOa4, filtered, and concentrated.

« Purification is achieved by flash column chromatography.

Substrate Scopeand Yijelds @@

Entry Substrate Product Yield (%)
L 2-Cyano-N-
1 N-Phenylpiperidine o 88
phenylpiperidine
N, N- 2-Cyano-N,N-
2 75

Diisopropylethylamine  diisopropylethylamine

1-Cyano-N-methyl-
N-Methyl-1,2,3,4-
3 _ o 1,2,3,4- 92
tetrahydroisoquinoline ) o
tetrahydroisoquinoline

4 (S)-Nicotine (S)-5'-Cyanonicotine 61

Table adapted from data presented in Le C., et al. Angew. Chem. Int. Ed. 2017, 56, 33, 9796-
9800.[6]
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lll. Dual Photoredox and Nickel-Catalyzed Cyanation
of Aryl Halides

This method provides a mild route for the cyanation of aryl and alkenyl halides. It employs a
dual catalytic system where an iridium photocatalyst facilitates the catalytic cycle of a nickel
complex, enabling the use of an organic cyanide source at room temperature.[4][11]

Reaction Workflow

The workflow involves the combination of a photocatalytic cycle for the regeneration of the
active nickel catalyst and a nickel-catalyzed cross-coupling cycle for the cyanation reaction.
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Caption: Dual photoredox and nickel catalysis workflow.
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Experimental Protocol

General Procedure for Dual Catalytic Cyanation of Aryl Halides:[11]

e An oven-dried Schlenk tube is charged with NiClz-glyme (0.01 mmol, 0.05 equiv), a suitable
ligand (e.g., dtbbpy, 0.01 mmol, 0.05 equiv), Ir[dF(CFs)ppy]z(dtbbpy)PFs (0.002 mmol, 0.01
equiv), and the aryl halide (0.2 mmol, 1.0 equiv).

e The tube is evacuated and backfilled with argon three times.

e Anhydrous solvent (e.g., DMF, 1.0 mL) and the cyanide source (e.g., bromoacetonitrile and
an amine base, or tosyl cyanide) are added under argon.

e The reaction mixture is stirred and irradiated with blue LEDs at room temperature for 12-24
hours.

o Upon completion, the reaction is worked up by dilution with ethyl acetate and washing with
water and brine.

e The organic layer is dried, concentrated, and the product is purified by column

chromatography.
Substrate Scopeand Yields @@
Entry Aryl Halide Cyanide Source Yield (%)
1 4-Bromobenzonitrile Tosyl Cyanide 93
2 4-Bromoanisole Tosyl Cyanide 85
3 Methyl 4- Tosyl Cyanide 91
bromobenzoate
4 2-Bromonaphthalene Tosyl Cyanide 88
5 3-Bromopyridine Tosyl Cyanide 75

Table adapted from data presented in Xiao, T., et al. CCS Chem. 2021, 3, 1782-1790.[11] and
Ghosh, I., et al. Chem. Commun., 2018, 54, 13739-13742.[12]
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Conclusion

Photoredox catalysis offers a versatile and powerful platform for the insertion of the cyano
group into a diverse range of organic molecules. The methodologies presented herein highlight
the mild reaction conditions, broad substrate scope, and high functional group tolerance that
are characteristic of this approach. These protocols are readily adaptable for applications in
academic research and are particularly valuable for the late-stage functionalization of complex
molecules in drug discovery and development programs.[7] As the field continues to evolve, the
development of new photocatalysts and cyanating agents will further expand the synthetic
utility of photoredox-mediated cyanation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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